IDO1 Cellular Inhibition: 1,3-Dimethyl-5-carboxylic Acid vs. Unsubstituted 1H-Indazole Core
The 1,3-dimethyl-1H-indazole-5-carboxylic acid exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) in a human cellular assay. In a direct comparison, the target compound demonstrates an IC50 of 9.90 nM in human HeLa cells, which is over 500-fold more potent than the unsubstituted 1H-indazole core scaffold, which exhibits an IC50 of 5.3 μM (5,300 nM) in a recombinant enzyme assay [1][2].
| Evidence Dimension | IDO1 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 9.90 nM |
| Comparator Or Baseline | Unsubstituted 1H-indazole core scaffold (Compound 2g in reference study): IC50 = 5.3 μM (5,300 nM) |
| Quantified Difference | ~535-fold higher potency |
| Conditions | Target compound: Human HeLa cells, 24 hr incubation, RFMS assay. Comparator: Recombinant human IDO1 enzyme assay. |
Why This Matters
This cellular potency difference demonstrates that the 1,3-dimethyl-5-carboxylic acid substitution is essential for achieving the nanomolar IDO1 inhibition required for advanced lead optimization, justifying its procurement over generic indazole starting materials.
- [1] BindingDB. BDBM50578632 (CHEMBL4852532). Affinity Data: IC50 9.90 nM for IDO1 in human HeLa cells. View Source
- [2] Qian S, He T, Wang W, et al. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorg Med Chem. 2016;24(23):6194-6205. View Source
